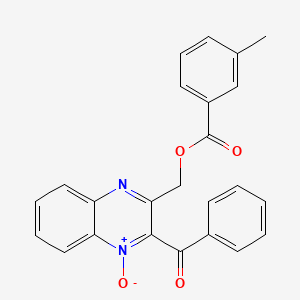

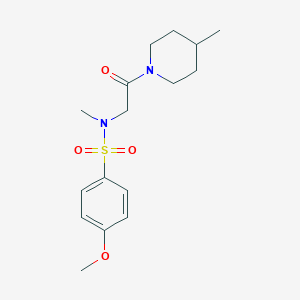

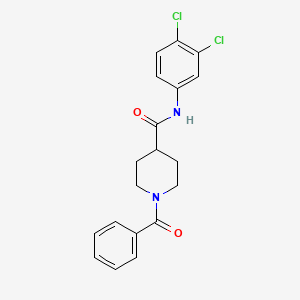

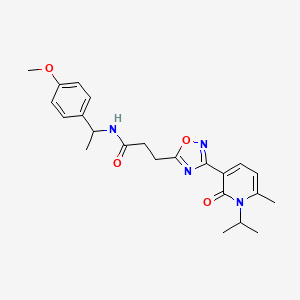

1-benzoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-benzoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . The formation of the enolate and its trapping with N-phenyl-bis(trifluoromethanesulfonimide) resulted in a compound that reacted with 3, 4-dichlorophenyl boronic acid to generate a product with a 96% yield and 99% ee .Molecular Structure Analysis

The linear formula of a similar compound, N-BENZOYL-N’-(3,4-DICHLOROPHENYL)UREA, is C14H10Cl2N2O2 . The CAS Number is 51213-79-7, and the molecular weight is 309.154 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . For example, the alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-BENZOYL-N’-(3,4-DICHLOROPHENYL)UREA, have been reported . The linear formula is C14H10Cl2N2O2, and the molecular weight is 309.154 .作用機序

Target of Action

The primary target of 1-benzoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide is the nociceptin/orphanin FQ (N/OFQ) receptor (NOP) . This receptor plays a crucial role in various physiological processes, including pain transmission, stress response, and neuroendocrine regulation .

Mode of Action

This compound interacts with the NOP receptor as an antagonist . It binds to the receptor, preventing the activation by its natural ligand, N/OFQ. This blockade inhibits the downstream signaling pathways triggered by the activation of the NOP receptor .

Biochemical Pathways

The NOP receptor is a G protein-coupled receptor, and its activation typically leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP (cAMP). By acting as an antagonist, this compound prevents this inhibition, leading to an increase in cAMP levels .

Result of Action

The antagonistic action of this compound on the NOP receptor can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and alter gene expression .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-benzoyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O2/c20-16-7-6-15(12-17(16)21)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBNJMJESRKEBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)